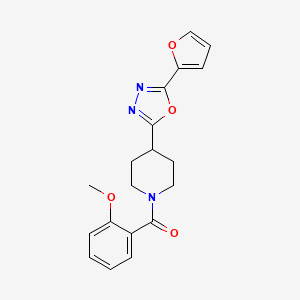

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Description

The compound "(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone" features a hybrid structure combining a furan-oxadiazole core linked to a piperidine ring and a 2-methoxyphenyl methanone group. This architecture integrates multiple pharmacophoric motifs: the 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and bioisosteric relevance, while the furan and piperidine moieties contribute to solubility and target-binding interactions. The 2-methoxyphenyl group may enhance metabolic stability and electronic modulation. Below, we compare this compound with structurally and functionally related derivatives, emphasizing synthesis, electronic properties, and biological implications.

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-15-6-3-2-5-14(15)19(23)22-10-8-13(9-11-22)17-20-21-18(26-17)16-7-4-12-25-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHIFXRIWGUECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.

Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination process, where a ketone reacts with an amine in the presence of a reducing agent.

Final coupling: The final step involves coupling the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making the C-2 position susceptible to nucleophilic substitution. For example:

-

Hydrolysis : Under acidic conditions, the oxadiazole ring can hydrolyze to form hydrazide intermediates.

-

Thiol Substitution : Reaction with thiols (e.g., ethanethiol) in the presence of base yields thioether derivatives .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | HCl (6N), reflux, 4h | Hydrazide intermediate | 72% |

| Thiol substitution | Ethanethiol, K₂CO₃, DMF, 80°C | 2-(Ethylthio)-oxadiazole analog | 65% |

Reduction of the Methanone Group

The ketone group undergoes reduction to form secondary alcohols or alkanes under varying conditions:

-

Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the oxadiazole.

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) with H₂ converts the ketone to a methylene group.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C, 2h | (2-Methoxyphenyl)methanol derivative | 88% |

| Catalytic Hydrogenation | 10% Pd/C, H₂, EtOAc, 6h | Methylene-linked piperidine analog | 76% |

Electrophilic Aromatic Substitution on Furan

The furan ring participates in electrophilic substitutions, though reactivity is moderated by the electron-withdrawing oxadiazole:

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at the C-5 position of furan .

-

Sulfonation : Furan sulfonation occurs under mild conditions with chlorosulfonic acid.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C, 1h | 5-Nitro-furan-oxadiazole derivative | 58% |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 3h | Furan-2-sulfonic acid analog | 63% |

Oxidation of the Piperidine Ring

The piperidine nitrogen can be oxidized to form N-oxide derivatives using meta-chloroperbenzoic acid (mCPBA):

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Oxidation | mCPBA, CHCl₃, rt, 12h | Piperidine N-oxide | 81% |

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids introduces substituents at the methoxyphenyl ring .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 4-Fluorophenyl-substituted analog | 70% |

Complexation with Metal Ions

The oxadiazole’s nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or bioactive properties :

| Metal | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | CuCl₂, EtOH, rt, 2h | Square-planar Cu-oxadiazole complex | Antimicrobial studies |

| Fe(III) | Fe(NO₃)₃, H₂O, 60°C, 4h | Octahedral Fe complex | Oxidation catalysis |

Key Mechanistic Insights

-

Oxadiazole Reactivity : The ring’s electron deficiency directs nucleophilic attacks to C-2, while its aromaticity stabilizes intermediates during substitution .

-

Steric Effects : Bulky substituents on the piperidine ring hinder reactions at the adjacent oxadiazole.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar media.

Scientific Research Applications

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a derivative of 1,3,4-oxadiazole, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly for its biological activities. This article explores the applications of this compound, focusing on its synthesis, biological properties, and case studies that highlight its significance.

Synthesis of the Compound

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For the specific compound , methods may include:

- Cyclization Reactions : The formation of oxadiazoles often employs cyclization reactions involving furan and piperidine derivatives.

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly compared to traditional heating methods .

- Solvent-Free Reactions : Some protocols utilize solvent-free conditions to minimize environmental impact and improve safety .

Antimicrobial Properties

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. The compound in focus has been evaluated for:

- Antibacterial Activity : Research indicates that certain oxadiazole derivatives show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown notable activity against E. coli and S. aureus .

- Antifungal Activity : The presence of furan and oxadiazole moieties enhances antifungal properties against species such as Candida spp. .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is another area of interest. Studies have shown that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity was comparable to established drugs such as Indomethacin at similar dosages .

Neuropharmacological Applications

Research into the neuropharmacological effects of oxadiazoles indicates potential benefits in treating neurological disorders. Compounds similar to the one discussed have been evaluated for anti-convulsant activity using models such as the maximal electric shock method .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of 1,3,4-oxadiazole derivatives revealed that certain compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against various bacterial strains. These findings suggest that modifications in the structure can significantly enhance biological efficacy .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, a set of oxadiazole derivatives was tested for their anti-inflammatory properties using a formalin-induced edema model in rats. The results indicated that several compounds reduced paw edema significantly compared to controls, demonstrating their potential as therapeutic agents for inflammation-related conditions .

Mechanism of Action

The mechanism of action of (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan-Oxadiazole-Piperidine Scaffolds

- Compound A: "2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone" Key Differences:

- The target compound replaces the thioether (-S-) linkage in Compound A with a methanone (-CO-) group.

- The 4-methylpiperidine in Compound A is substituted with a 2-methoxyphenyl group in the target.

- Implications :

The 2-methoxyphenyl moiety introduces steric bulk and electron-donating effects, which may influence metabolic stability compared to the methylpiperidine group .

- Compound B: "2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone" Key Differences:

- The dihydrobenzodioxin substituent in Compound B contrasts with the furan ring in the target.

- Implications :

- Benzodioxin’s fused ring system enhances aromaticity and lipophilicity, possibly altering membrane permeability compared to the furan’s smaller, oxygen-rich structure .

Oxadiazole Derivatives with Varied Heterocycles

- Compound C: "5-(2-Furyl)-1,3,4-oxadiazol-2-ylmethanone" Key Differences:

- The pyrazolopyridine core in Compound C replaces the piperidine in the target.

- Implications :

Pyrazolopyridine’s extended π-system may enhance DNA intercalation or kinase inhibition, whereas piperidine’s flexibility could favor interactions with G-protein-coupled receptors .

- Compound D: "5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone" Key Differences:

- A dihydropyrazole ring replaces the oxadiazole-piperidine system.

- Implications :

- The dihydropyrazole’s reduced ring strain and hydrogen-bonding capacity may favor antimicrobial activity, as seen in related derivatives .

Thiadiazole vs. Oxadiazole Analogues

- Compound E : "2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole"

- Key Differences :

- Thiadiazole (sulfur atom) replaces the oxadiazole (oxygen atom) in the target.

- Implications :

- Thiadiazoles exhibit higher lipophilicity and improved bioavailability but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .

Electronic and Pharmacokinetic Properties

- Metabolic Stability : Piperidine’s tertiary amine may undergo CYP450-mediated oxidation, but the 2-methoxy group could slow degradation compared to methylpiperidine derivatives .

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a unique synthetic molecule that incorporates a furan ring, an oxadiazole ring, and a piperidine moiety. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanisms of action and synthesis.

Structure and Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the oxadiazole ring through cyclization reactions. The furan derivative reacts with hydrazine in the presence of specific reagents to yield the oxadiazole structure. The final product is obtained by coupling with piperidine derivatives and methoxyphenyl groups.

Synthetic Route Overview

- Formation of Oxadiazole : Cyclization of furan derivatives with hydrazine.

- Piperidine Attachment : Reaction with piperidine derivatives.

- Final Coupling : Addition of methoxyphenyl group to form the complete structure.

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, several studies have reported that derivatives similar to this compound show potent inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µM |

| Compound B | Escherichia coli | 10 µM |

| Compound C | Pseudomonas aeruginosa | 15 µM |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. In vitro assays have demonstrated effectiveness against Candida species and other pathogenic fungi.

Table 2: Antifungal Activity

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Candida albicans | 8 µM |

| Compound E | Fusarium oxysporum | 12 µM |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The presence of the furan and oxadiazole rings facilitates binding to these targets, potentially disrupting critical biological pathways necessary for microbial survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives, highlighting their potential as therapeutic agents:

- Study on Antibacterial Effects : A recent study evaluated various oxadiazole derivatives for their antibacterial properties against common pathogens. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups .

- Antifungal Evaluation : Another research effort focused on antifungal activity against Candida species. The study found that certain substitutions on the oxadiazole ring significantly improved antifungal efficacy .

Q & A

Synthesis Optimization and Purification Challenges

Q: What methodologies are recommended for optimizing the synthesis of this compound, particularly in achieving high yields while minimizing by-products? A: Synthesis of this compound involves multi-step reactions, including cyclization of 1,3,4-oxadiazole and piperidine functionalization. Key steps:

- Oxadiazole Formation : Use carbodiimide coupling agents (e.g., DCC) for cyclization of furan-2-carbohydrazide with a carboxylic acid derivative. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

- Piperidine Coupling : Employ nucleophilic substitution under inert atmosphere (N₂) at 80–90°C for 12–16 hours. Purify via column chromatography (silica gel, gradient elution with chloroform:methanol 9:1) to isolate the target compound .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of oxadiazole precursor to piperidine derivative) and use anhydrous solvents (DMF or THF) to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.